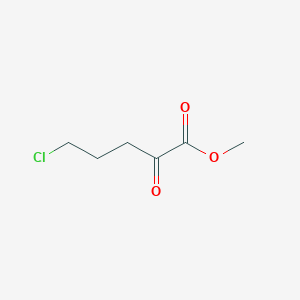

Methyl 5-chloro-2-oxopentanoate

Description

Significance of Alpha-Keto Esters in Complex Molecule Synthesis

Alpha-keto esters are a class of organic compounds characterized by a ketone functional group adjacent to an ester. This unique arrangement of vicinal carbonyl groups results in a highly electrophilic keto group, making them valuable intermediates in the total synthesis of natural products. nih.gov The heightened reactivity of the keto group allows for a variety of chemical transformations, including aldol (B89426) additions, Mannich reactions, carbonyl-ene reactions, and the addition of organometallic reagents. nih.gov

The strategic placement of the carbonyl and ester groups can also influence the stereochemical outcome of reactions through chelation or dipole control, enabling the synthesis of complex, stereochemically defined molecules. nih.gov Furthermore, the alpha-keto ester moiety is found in numerous biologically active molecules and serves as a key building block in the pharmaceutical and agrochemical industries. researchgate.netgoogle.com Their utility extends to the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry. google.com

Strategic Role of Halogenated Aliphatic Compounds in Chemical Transformations

Halogenated aliphatic compounds are hydrocarbons in which one or more hydrogen atoms have been replaced by a halogen, such as chlorine, bromine, or iodine. iloencyclopaedia.org This substitution significantly alters the chemical reactivity of the molecule, introducing a site for various chemical transformations. researchgate.netosti.gov The carbon-halogen bond can be cleaved under various conditions, allowing for substitution and elimination reactions. researchgate.net

These compounds are widely employed as intermediates in organic synthesis, serving as precursors to a vast array of other functional groups. iloencyclopaedia.org For instance, they can be converted into alcohols, ethers, amines, and nitriles through nucleophilic substitution reactions. Elimination reactions of halogenated aliphatic compounds can lead to the formation of alkenes, which are themselves versatile synthetic intermediates. The specific halogen present influences the reactivity, with the carbon-iodine bond being the weakest and most reactive, followed by bromine and then chlorine. This differential reactivity allows for selective transformations in molecules containing multiple halogen atoms.

Overview of Contemporary Research Endeavors Related to Methyl 5-chloro-2-oxopentanoate

This compound, with its dual functionality of an alpha-keto ester and a halogenated aliphatic chain, represents a convergence of the reactive potential of both classes of compounds. Current research continues to explore the synthetic utility of this and related molecules. For example, recent studies have focused on the synthesis and biological activity of various compounds derived from chloro-substituted quinolines and indoloquinolines, highlighting the ongoing interest in halogenated heterocyclic structures for potential therapeutic applications. researchgate.netnih.gov

Furthermore, the development of efficient and environmentally friendly methods for the synthesis of alpha-keto esters remains an active area of research. organic-chemistry.org This includes the use of novel catalysts and oxidizing agents to improve yields and reduce waste. organic-chemistry.org While direct research on this compound itself is not extensively documented in recent top-tier literature, the principles governing its reactivity and the broader classes of compounds to which it belongs are central to modern organic synthesis. The strategic combination of a reactive keto-ester and a terminal chloro group makes it a potentially valuable, albeit specialized, building block for the synthesis of complex target molecules.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C6H9ClO3 |

| Molecular Weight | 164.59 g/mol |

| CAS Number | 1501-26-4 |

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-chloro-2-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO3/c1-10-6(9)5(8)3-2-4-7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGRCTRIKUJTNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 Chloro 2 Oxopentanoate and Its Analogs

Conventional Synthetic Approaches

Traditional methods for synthesizing Methyl 5-chloro-2-oxopentanoate and its analogs rely on a series of well-understood and widely practiced organic reactions. These include the formation of the ester group, the selective introduction of a chlorine atom, and the construction of the core carbonyl structure from various precursors.

Esterification and Functional Group Interconversions

The methyl ester functional group in the target molecule is typically introduced via esterification of the corresponding carboxylic acid, 5-chloro-2-oxopentanoic acid. This transformation is a cornerstone of organic synthesis, often achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

Functional group interconversion also plays a role in the synthesis of related compounds. For instance, the synthesis of an analog, Methyl 5-chloro-5-oxopentanoate, involves the conversion of glutaric acid monomethyl ester into its corresponding acyl chloride using standard chlorinating agents. smolecule.com Furthermore, enzymatic processes using lipases or esterases have been employed for the selective hydrolysis or transesterification of related racemic esters to obtain enantiomerically enriched products, demonstrating the utility of biotransformations in this context. google.com

Halogenation Techniques for Regioselective Chlorine Installation

The introduction of a chlorine atom at a specific position (regioselectivity) is a critical step in the synthesis of this compound. Halogenation is the substitution of a hydrogen atom with a halogen. libretexts.org The reactivity of halogens follows the order: F2 > Cl2 > Br2 > I2. libretexts.org For chlorination, energy in the form of heat or light is typically required to initiate the reaction. libretexts.org

One common strategy involves the halogenation of a suitable precursor. For example, the free radical chlorination of a substrate like methyl 2-oxopentanoate (B1239548) can be initiated by light or radical initiators like peroxides. libretexts.orgnih.gov The selectivity of this reaction is influenced by the relative stability of the resulting radical intermediates, with tertiary hydrogens being more reactive than secondary, which are in turn more reactive than primary hydrogens. libretexts.org The choice of solvent is also crucial, as unreactive solvents are preferred to prevent unwanted side reactions. youtube.com

Alternatively, a starting material already containing the chloro-substituent can be used, such as 5-chloro-2-pentanone, which can then be further elaborated to the final product. orgsyn.org

Carbonyl Group Formation Strategies

The core structure of this compound is often built from precursor molecules that are then chemically modified. Key starting materials for this purpose include α-acetyl-γ-butyrolactone and 2-methyl furan (B31954).

From α-acetyl-γ-butyrolactone: A well-established method for producing the key intermediate, 5-chloro-2-pentanone, involves the reaction of α-acetyl-γ-butyrolactone with concentrated hydrochloric acid. orgsyn.org The reaction mixture is heated, causing a decarboxylation and ring-opening to form the desired chloroketone. The product can then be isolated by distillation and extraction. orgsyn.org This method provides good yields of the crude product.

| Reactant | Reagent | Product | Yield | Reference |

| α-acetyl-γ-butyrolactone | Concentrated HCl | 5-Chloro-2-pentanone | 79–90% | orgsyn.org |

From 2-methyl furan: Another synthetic route begins with 2-methyl furan. This process involves two main steps. First, 2-methyl furan undergoes catalytic hydrogenation to produce 2-methyl-4,5-dihydrofuran. google.com In the second step, this intermediate reacts with hydrochloric acid in an open-loop chlorination reaction to yield 5-chloro-2-pentanone. google.com This pathway highlights the use of heterocyclic compounds as versatile starting materials in organic synthesis. The preparation of 2-methylfuran (B129897) itself can be achieved through the vapor-phase catalytic hydrogenation of furfural. google.com

Advanced and Novel Synthetic Routes

Beyond conventional methods, the design and implementation of more sophisticated synthetic strategies are of growing interest. These include theoretical planning through retrosynthesis and the use of catalysts to enhance reaction efficiency and selectivity.

Retrosynthetic Analysis for Pathway Design

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available precursors through a series of imaginary "disconnections" and "functional group interconversions" (FGIs). youtube.com This backward-looking approach helps to devise a logical forward synthetic route. youtube.comyoutube.com

For this compound, a retrosynthetic analysis might proceed as follows:

Functional Group Interconversion (FGI): The methyl ester can be disconnected back to its corresponding carboxylic acid, recognizing that the final step in a forward synthesis could be an esterification. youtube.com

Disconnection of the Carbonyl Group: The α-keto acid can be seen as arising from the oxidation of an α-hydroxy acid.

C-C Bond Disconnection: A key disconnection would be at the C2-C3 bond, suggesting a synthetic strategy that involves adding a carboxyl group or its equivalent to a precursor like 5-chloro-2-pentanone.

Precursor Synthesis: The precursor, 5-chloro-2-pentanone, can be further disconnected based on known reactions, leading back to α-acetyl-γ-butyrolactone or 2-methyl furan, as described in the conventional approaches. orgsyn.orggoogle.com

This analytical process allows chemists to logically plan a multi-step synthesis from simple starting materials to the complex target molecule. youtube.com

Catalytic Synthesis Approaches

Catalysis offers a powerful tool for developing more efficient, selective, and environmentally friendly synthetic methods. In the context of this compound synthesis, catalysts can be applied at various stages.

Catalytic Hydrogenation: As seen in the synthesis from 2-methyl furan, a palladium on carbon (Pd/C) catalyst is used for the selective hydrogenation to 2-methyl-4,5-dihydrofuran. google.com Other catalysts, such as those based on copper or nickel, are also used for the hydrogenation of related furan compounds. google.com

Catalytic Esterification: While acid catalysis is common for esterification, solid base catalysts have also been explored for the synthesis of related esters like methyl glycolate. lpnu.ua For instance, mixed oxides of magnesium and zirconium have shown high selectivity and yield, offering the advantage of being reusable. lpnu.ua

Catalytic Methylation: In the synthesis of analogs, catalysts have been used to perform specific reactions. For example, a high silicon-to-aluminum ratio NaY molecular sieve has been used as a reusable catalyst for the methylation of 2-amino-5-chlorobenzophenone (B30270) with dimethyl carbonate, achieving high yields and purity. google.com

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful alternative to traditional metal-based catalysts. In the context of synthesizing γ-keto esters, a class of compounds to which this compound belongs, organocatalytic strategies can provide high yields and selectivities under mild conditions. While specific literature on the organocatalytic synthesis of this compound is not abundant, the synthesis of related β-keto esters and γ-keto esters provides strong precedent. For instance, the C-acylation of enol silyl (B83357) ethers with acid chlorides, catalyzed by pentafluorophenylammonium triflate (PFPAT), is an effective method for producing various β-diketones and β-keto esters organic-chemistry.org. This approach could potentially be adapted for the synthesis of γ-keto esters.

Another relevant transformation is the Ti-Claisen condensation of esters to furnish α-formyl esters, which are versatile intermediates for creating substituted esters organic-chemistry.org. The development of novel organocatalysts continues to expand the scope of these reactions, paving the way for more efficient and direct routes to complex molecules like this compound.

Biocatalytic Methods for Stereoselective Synthesis

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has propelled the development of biocatalytic methods. nih.gov Enzymes, operating under mild pH and temperature conditions, exhibit remarkable chemo-, regio-, and stereoselectivity. nih.gov For the synthesis of chiral alcohols derived from oxopentanoates, the enzymatic reduction of a prochiral ketone is a well-established and powerful strategy. nih.govresearchgate.net

While direct enzymatic synthesis of chiral this compound is not extensively documented, the reduction of related keto esters to their corresponding chiral hydroxy esters is common. These processes often employ alcohol dehydrogenases (ADHs) from various microorganisms, which can deliver high enantiomeric excess (e.e.) and excellent yields. nih.govnih.gov For example, the enantioselective reduction of ethyl-5-oxohexanoate has been achieved with high yields (80-90%) and excellent stereoselectivity (>95% e.e.) using Pichia methanolica. nih.gov Similarly, the reduction of 4-chloro-3-oxobutanoic acid methyl ester, a close analog of the target compound, to (S)-4-chloro-3-hydroxybutanoic acid methyl ester has been successfully demonstrated using Geotrichum candidum, achieving a 95% yield and 96% e.e. mdpi.com These examples strongly suggest the feasibility of developing a biocatalytic process for the stereoselective reduction of this compound to its corresponding chiral alcohol, a valuable synthetic intermediate.

The table below summarizes findings for the enzymatic reduction of various ketones, illustrating the potential for applying this methodology to related oxopentanoates.

| Substrate | Biocatalyst (Strain) | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Ethyl-5-oxohexanoate | Pichia methanolica SC 16116 | Ethyl-(S)-5-hydroxyhexanoate | 80-90 | >95 |

| 5-Oxohexanenitrile | Pichia methanolica SC 16116 | (S)-5-hydroxyhexanenitrile | 80-90 | >95 |

| 4-Chloro-3-oxobutanoic acid methyl ester | Geotrichum candidum SC 5469 | (S)-4-chloro-3-hydroxybutanoic acid methyl ester | 95 | 96 |

| 2-Keto-3-(N-benzoylamino)-3-phenyl propionic acid ethyl ester | Microbial Reduction | (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate | - | - |

| 4-Acetylpyridine | Baker's Yeast | (S)-1-(pyridin-4-yl)ethanol | - | 67 |

| Pyruvic Acid | Baker's Yeast | Lactic Acid | - | 80 |

Data sourced from multiple studies highlighting the versatility of biocatalytic reductions. nih.govmdpi.comusm.my

Multi-Component Reaction Development for Structural Complexity

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.govresearchgate.net They represent a significant advancement in synthetic efficiency by maximizing step economy and minimizing the need for intermediate purification steps. nih.gov

While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to construct its core structure or more complex analogs. For example, reactions like the Hantzsch dihydropyridine (B1217469) synthesis or the Asinger reaction demonstrate the power of MCRs to build complex heterocyclic and linear structures from simple precursors. nih.gov The development of new MCRs is an active area of research, and it is conceivable that a convergent strategy could be designed for γ-chloro-α-keto esters. Such a reaction might involve the combination of a chloride-containing building block, a component contributing the keto-ester functionality, and a third reactant to complete the carbon skeleton. The application of MCRs holds promise for the streamlined and efficient synthesis of structurally diverse oxopentanoate derivatives.

Green Chemistry Principles in the Synthesis of Related Oxopentanoates

The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use renewable resources.

Solvent-Free Reaction Systems

One of the cornerstones of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or solid-state, reactions offer a compelling alternative. cmu.edu These reactions can lead to reduced pollution, lower costs, and simplified processes and handling. cmu.edu In many cases, solvent-free conditions can also enhance reaction rates and selectivity. mdpi.com

The synthesis of various organic compounds, such as oximes and xanthene derivatives, has been successfully achieved with high yields under solvent-free conditions, often by simply grinding the reactants together, sometimes with a solid catalyst. mdpi.comresearchgate.net For instance, the preparation of 1,8-dioxo-octahydroxanthenes has been accomplished using an iron oxide nanocatalyst under solventless conditions, resulting in high yields and short reaction times. mdpi.com Applying this principle to the synthesis of oxopentanoates could involve exploring solid-state condensation or alkylation reactions, thereby significantly improving the environmental profile of the synthesis.

Atom Economy and Environmental Factor (E-Factor) Considerations

Two key metrics for evaluating the "greenness" of a chemical process are atom economy and the Environmental Factor (E-Factor). chembam.com Atom economy measures the efficiency of a reaction in converting the mass of reactants into the desired product. youtube.com The E-Factor is defined as the total mass of waste generated per unit mass of product. libretexts.org An ideal process has an atom economy of 100% and an E-Factor of 0. libretexts.org

The choice of reaction type significantly impacts these metrics. For example, addition reactions are inherently 100% atom-economical as all reactant atoms are incorporated into the final product. igitsarang.ac.in In contrast, substitution and elimination reactions generate byproducts, lowering their atom economy. In the synthesis of oxopentanoates, a synthetic strategy based on addition or condensation reactions would be preferable to one involving multiple steps with stoichiometric reagents and protecting groups, which generate more waste. For fine chemicals and pharmaceuticals, E-factors can be notoriously high, but applying green chemistry principles can lead to substantial reductions. libretexts.orgresearchgate.net Careful design of the synthetic route for this compound, prioritizing atom-economical steps, is crucial for sustainable production.

| Green Metric | Definition | Ideal Value | Implication for Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% | Favors addition and rearrangement reactions over substitution and elimination reactions. igitsarang.ac.in |

| E-Factor | Total mass of waste / Mass of product | 0 | Encourages minimizing byproducts, solvent waste, and catalyst-related waste. chembam.comlibretexts.org |

Utilization of Recyclable Catalytic Systems

The use of catalysts is a fundamental principle of green chemistry as they can increase reaction rates and reduce energy requirements. igitsarang.ac.in To further enhance sustainability, these catalysts should be recyclable. Recyclable catalysts, which can be easily separated from the reaction mixture and reused over multiple cycles, reduce waste and lower production costs. mdpi.comnsf.gov

Strategies for catalyst recyclability include immobilizing homogeneous catalysts on solid supports (heterogenization), using magnetic nanoparticles that can be easily recovered, or employing biocatalysts like enzymes which can be immobilized. mdpi.comnsf.govresearchgate.net For example, iron oxide nanocatalysts have been shown to be stable and reusable for up to twelve consecutive cycles in the synthesis of xanthenes. mdpi.com In the context of synthesizing oxopentanoates, developing a route that employs a recyclable catalyst—be it an organocatalyst, a metal complex on a solid support, or an immobilized enzyme—would be a significant step towards a truly green and sustainable process. chemrxiv.orgresearchgate.net

Reaction Mechanisms and Transformational Chemistry of Methyl 5 Chloro 2 Oxopentanoate

Reactivity Profiling of the Alpha-Keto Ester Moiety

The alpha-keto ester functional group is the central hub of reactivity in Methyl 5-chloro-2-oxopentanoate. It consists of two adjacent carbonyl groups, a ketone at the C-2 position and an ester at the C-1 position, which influence each other's chemical behavior.

The C-2 keto group is a highly electrophilic center, susceptible to attack by various nucleophiles. beilstein-journals.org This high reactivity is a consequence of the polarization of the carbon-oxygen double bond and the electron-withdrawing effect of the adjacent ester group. researchgate.net Nucleophilic addition to the C-2 carbonyl is a common transformation. For instance, organometallic reagents like Grignard reagents or organolithium compounds can add to the keto group to form tertiary alcohols after an aqueous workup.

The alpha-ketoamide motif, which is structurally related to the alpha-keto ester, is known to have two electrophilic centers, with the reactivity being tunable based on the reaction conditions. researchgate.net Similarly, the C-2 keto group in this compound is a prime target for nucleophilic attack.

Table 1: Examples of Nucleophilic Additions to α-Keto Esters

| Nucleophile | Product Type |

|---|---|

| Organometallic Reagents (e.g., Grignard) | Tertiary α-hydroxy ester |

| Hydrides (e.g., NaBH₄) | α-hydroxy ester |

This table illustrates the general reactivity of the α-keto ester moiety based on known reactions of similar compounds.

The protons on the carbon atom situated between the two carbonyl groups (the α-position, C-3) exhibit enhanced acidity. This is due to the ability of both the keto and the ester groups to stabilize the resulting conjugate base, an enolate, through resonance. egyankosh.ac.in The formation of this enolate is a critical step in many reactions involving this compound.

Under basic conditions, deprotonation at C-3 generates a resonance-stabilized enolate anion. egyankosh.ac.in This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. The choice of base and reaction conditions can influence the regioselectivity of enolate formation, although in this specific molecule, C-3 is the most activated position. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible enolate formation. egyankosh.ac.inmnstate.edu

The chlorine atom at the C-5 position is attached to a primary carbon, making it a suitable substrate for bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions. openstax.orgmasterorganicchemistry.com The specific reaction pathway that predominates depends on several factors, including the nature of the nucleophile/base, the solvent, and the temperature. youtube.comyoutube.com

In an SN2 reaction, a nucleophile attacks the C-5 carbon, displacing the chloride ion in a single, concerted step. openstax.org This is a common method for introducing a variety of functional groups at the terminus of the carbon chain. For an SN2 reaction to be efficient, a good nucleophile is required.

Alternatively, if a strong, sterically hindered base is used, an E2 elimination reaction can occur, leading to the formation of an alkene. youtube.com In this process, the base abstracts a proton from the C-4 position, and the chloride ion is eliminated simultaneously, forming a double bond between C-4 and C-5.

Table 2: Potential Reactions at the C-5 Position

| Reagent Type | Reaction Type | Product |

|---|---|---|

| Strong Nucleophile (e.g., CN⁻, I⁻) | SN2 | Methyl 5-substituted-2-oxopentanoate |

This table provides illustrative examples of the types of reactions that can occur at the C-5 position.

Carbon-Carbon Bond Formation Reactions

The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis. This compound is well-equipped for such transformations, primarily through its enolate chemistry and the reactivity of its terminal halide.

As previously discussed, the formation of an enolate at the C-3 position is a key reactive pathway. This nucleophilic enolate can react with various electrophiles to create new carbon-carbon bonds. pearson.com

Alkylation of the enolate can be achieved by treating it with an alkyl halide. openstax.org This reaction proceeds via an SN2 mechanism, where the enolate anion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. openstax.org This allows for the introduction of an alkyl group at the C-3 position. The success of this reaction is highly dependent on the nature of the alkyl halide, with primary and methyl halides being the most effective. openstax.org

Acylation involves the reaction of the enolate with an acylating agent, such as an acid chloride. pearson.com This results in the formation of a β-dicarbonyl compound, where an acyl group is attached to the C-3 position.

Table 3: Enolate Reactions for C-C Bond Formation

| Electrophile | Reaction | Product Type |

|---|---|---|

| Alkyl Halide (R-X) | Alkylation | Methyl 3-alkyl-5-chloro-2-oxopentanoate |

This table summarizes the types of carbon-carbon bond-forming reactions possible via the enolate of this compound.

The enolate derived from this compound can also act as a Michael donor in a conjugate addition reaction, commonly known as the Michael addition. wikipedia.orgmasterorganicchemistry.com This reaction involves the 1,4-addition of the enolate to an α,β-unsaturated carbonyl compound, which serves as the Michael acceptor. masterorganicchemistry.comorganic-chemistry.org

The mechanism involves the nucleophilic attack of the enolate at the β-carbon of the α,β-unsaturated system. wikipedia.org This is a powerful method for forming carbon-carbon bonds and for the construction of more complex molecular skeletons. researchgate.net The resulting product, after protonation, contains a 1,5-dicarbonyl functionality, which can be a useful precursor for further transformations, such as intramolecular cyclizations. youtube.com The Michael addition is a thermodynamically controlled process and works best with stabilized enolates, such as the one derived from an α-keto ester. organic-chemistry.orgyoutube.com

Cross-Coupling Methodologies

There is no specific information available in the searched literature regarding the participation of this compound in cross-coupling reactions. Generally, the alkyl chloride moiety could potentially engage in coupling reactions, but specific catalysts, reaction partners, and conditions for this substrate are not documented.

Cyclization Reactions for Accessing Cyclic and Heterocyclic Systems

Detailed studies on the intramolecular cyclization of this compound are not present in the available literature. The bifunctional nature of the molecule suggests the theoretical possibility of such reactions, but no experimental data has been found.

No specific examples or methodologies for 1,3-dipolar cycloaddition reactions involving this compound to form isoxazoles or other heterocyclic systems have been reported in the searched scientific literature.

Redox Transformations of the Carbonyl and Halogen functionalities

While numerous reagents are known for the selective reduction of ketones, specific protocols and their outcomes for this compound are not described in the available research.

Information regarding the controlled oxidation of this compound is absent from the searched literature.

Applications of Methyl 5 Chloro 2 Oxopentanoate As a Synthetic Precursor

Versatile Building Block for Advanced Organic Molecules

The unique structural features of Methyl 5-chloro-2-oxopentanoate make it an invaluable starting material for the synthesis of various high-value organic compounds. The interplay of its functional groups allows for a range of chemical transformations, enabling the construction of diverse molecular skeletons.

Precursor in Pharmaceutical Intermediate Synthesis

The synthesis of pharmaceutically active compounds often involves the construction of complex heterocyclic scaffolds. This compound provides a convenient entry point to several important classes of nitrogen-containing heterocycles that form the core of many drug molecules.

While direct, named reactions for the synthesis of indoles using this compound are not extensively documented, its α-ketoester functionality makes it a suitable candidate for classical indole syntheses. The Fischer indole synthesis, a cornerstone in indole chemistry, typically involves the reaction of a phenylhydrazine with an aldehyde or ketone. nih.govopenmedicinalchemistryjournal.com The Japp-Klingemann reaction also provides a route to hydrazones, which are precursors for the Fischer indole synthesis, from β-keto-acids or β-keto-esters and aryl diazonium salts. organicreactions.orgslideshare.netwikipedia.orgchemeurope.com

The α-ketoester moiety of this compound can react with phenylhydrazine to form a phenylhydrazone. Subsequent acid-catalyzed cyclization of this intermediate, following the Fischer indole synthesis mechanism, would lead to the formation of an indole-2-carboxylate derivative. The presence of the chloroalkyl chain at the 3-position of the indole ring offers a handle for further functionalization, allowing for the introduction of various substituents and the construction of more complex indole-based alkaloids and drug candidates. nih.govopenmedicinalchemistryjournal.com

Table 1: Potential Indole Synthesis via this compound

| Reaction | Reactant | Key Intermediate | Product Type |

|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine | Phenylhydrazone | Indole-2-carboxylate |

This compound is a valuable precursor for the synthesis of a variety of other nitrogen-containing heterocycles due to its α-ketoester and γ-chloro functionalities.

Pyridazines: The 1,2-dicarbonyl moiety of the α-ketoester can react with hydrazine derivatives to form the pyridazine core. The reaction proceeds through a condensation mechanism, where the two carbonyl groups react with the two nitrogen atoms of hydrazine to form the six-membered ring.

Thiazolidines: The synthesis of thiazolidinones can be achieved through the reaction of a Schiff base with mercaptoacetic acid. acs.org While not a direct application of this compound, its derivatives could potentially be used in related syntheses.

Oxazoles: Oxazoles can be synthesized from α-haloketones and amides. The chloro group in this compound, although not at the α-position, could potentially be manipulated to facilitate oxazole formation. More directly, the α-ketoester functionality can react with isocyanoacetates in the presence of a suitable reagent to form 4,5-disubstituted oxazoles.

Thiazoles: The Hantzsch thiazole synthesis is a well-established method for the preparation of thiazole derivatives, involving the reaction of an α-haloketone with a thiourea or thioamide. researchgate.netnih.govorganic-chemistry.orgrsc.org The α-keto functionality of this compound can be halogenated at the α-position to generate a suitable precursor for this reaction. This α-halo-α-ketoester can then be condensed with a thiourea to yield a 2-aminothiazole derivative. The presence of the chloroalkyl side chain provides an additional site for further molecular elaboration.

Isoxazoles: The 1,3-dicarbonyl-like reactivity of the α-ketoester makes it a suitable precursor for the synthesis of isoxazoles. Reaction with hydroxylamine leads to the formation of an oxime, which can then undergo cyclization to form the isoxazole ring.

Quinazolinones: Quinazolinone synthesis often involves the reaction of an anthranilamide or a related derivative with a carbonyl compound. The α-ketoester moiety of this compound can serve as the dicarbonyl component in a condensation reaction with 2-aminobenzamide to form the quinazolinone ring system.

Table 2: Synthesis of Nitrogen-Containing Heterocycles from this compound

| Heterocycle | Key Reactant(s) | Reaction Type |

|---|---|---|

| Pyridazines | Hydrazine derivatives | Condensation |

| Thiazoles | Thiourea/Thioamide (after α-halogenation) | Hantzsch Synthesis |

| Isoxazoles | Hydroxylamine | Condensation/Cyclization |

Intermediates in Agrochemical and Fine Chemical Synthesis

The versatile reactivity of this compound also positions it as a valuable intermediate in the synthesis of agrochemicals and fine chemicals. smolecule.comfishersci.com Many modern herbicides, insecticides, and fungicides contain heterocyclic cores that can be accessed from this precursor. For example, certain thiazole derivatives are known to possess insecticidal and herbicidal properties. nih.gov The ability to introduce a variety of substituents onto the heterocyclic rings synthesized from this compound allows for the fine-tuning of their biological activity.

In the realm of fine chemicals, this compound can be used to synthesize specialty monomers, building blocks for materials science, and components of fragrances and flavors. smolecule.com The presence of both ester and chloro functionalities allows for its incorporation into polymeric structures or its transformation into a variety of other functional groups.

Role in Asymmetric Synthesis and Chiral Induction

The presence of a prochiral ketone in this compound makes it a suitable substrate for asymmetric transformations, allowing for the synthesis of enantiomerically enriched products.

Diastereoselective Control in Reaction Pathways

In reactions where a new stereocenter is formed, the existing stereochemistry of the molecule can influence the stereochemical outcome of the reaction, a phenomenon known as diastereoselective control. youtube.com When this compound is used in reactions that generate a second chiral center, the facial selectivity of the nucleophilic attack on the ketone can be controlled.

For instance, in the asymmetric reduction of the keto group to a hydroxyl group, the choice of a chiral reducing agent can lead to the preferential formation of one diastereomer of the resulting chlorohydrin. Similarly, in nucleophilic addition reactions to the carbonyl group, the approach of the nucleophile can be directed by chiral catalysts or auxiliaries, leading to high diastereoselectivity. nih.govnih.gov

Furthermore, the α-ketoester moiety can participate in asymmetric aldol (B89426) or Michael reactions, where the stereochemistry of the newly formed carbon-carbon bond is controlled. acs.org The development of chiral catalysts for these transformations allows for the synthesis of products with multiple contiguous stereocenters with high levels of stereocontrol. The resulting chiral building blocks are of significant interest in the synthesis of complex natural products and pharmaceuticals.

Table 3: Potential Asymmetric Reactions involving this compound

| Reaction Type | Stereochemical Outcome | Key Factor |

|---|---|---|

| Asymmetric Reduction | Enantioselective formation of alcohol | Chiral reducing agent |

| Asymmetric Nucleophilic Addition | Diastereoselective C-C bond formation | Chiral catalyst or auxiliary |

| Asymmetric Aldol Reaction | Diastereoselective and enantioselective C-C bond formation | Chiral catalyst |

Enantioselective Transformations utilizing Chiral Catalysts or Auxiliaries

The presence of a prochiral ketone in this compound makes it a suitable substrate for enantioselective transformations, enabling the synthesis of chiral molecules with high stereochemical purity. Such transformations are typically achieved through the use of chiral catalysts or chiral auxiliaries that can effectively control the stereochemical outcome of a reaction. wikipedia.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereoselective formation of a new stereocenter. wikipedia.org In the context of this compound, a chiral auxiliary could be reacted with the keto group to form a chiral derivative, which would then undergo a diastereoselective reaction. Subsequent removal of the auxiliary would yield the enantiomerically enriched product. Common chiral auxiliaries include Evans oxazolidinones and camphor-derived auxiliaries. williams.eduresearchgate.net

Alternatively, chiral catalysts can be employed to achieve enantioselective reduction of the ketone. For instance, asymmetric hydrogenation using a chiral metal complex, such as a ruthenium- or rhodium-based catalyst with a chiral ligand, can afford the corresponding chiral alcohol with high enantiomeric excess. Enzymatic resolutions, employing lipases or other hydrolases, represent another powerful strategy for obtaining enantiomerically pure forms of related hydroxy esters. nih.govresearchgate.net These enzymes can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. nih.govresearchgate.net

| Transformation Type | Method | Key Features |

| Asymmetric Reduction | Chiral Catalysts (e.g., Ru-BINAP) | Direct conversion to chiral alcohol, high enantioselectivity. |

| Diastereoselective Reaction | Chiral Auxiliaries (e.g., Evans oxazolidinones) | Formation of a diastereomeric intermediate, high diastereoselectivity, auxiliary is recoverable. |

| Kinetic Resolution | Enzymes (e.g., Lipases) | Selective reaction of one enantiomer, applicable to racemic mixtures. |

Contribution to the Synthesis of Diverse Chemical Scaffolds (e.g., Piperidone derivatives)

This compound serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds, with the synthesis of piperidone derivatives being a notable application. Piperidines and their derivatives are prevalent structural motifs in many natural products and pharmaceuticals. dtic.milnih.gov

The synthesis of piperidone derivatives from this compound typically involves a reductive amination followed by an intramolecular cyclization. In the first step, the keto group of the precursor is reacted with an amine in the presence of a reducing agent to form an amino ester. This intermediate can then undergo an intramolecular cyclization to form the piperidone ring. nih.govresearchgate.net The chloro group at the 5-position can act as a leaving group in this cyclization, facilitating the ring closure.

For example, reaction of this compound with a primary amine would yield a δ-amino-γ-keto ester. This intermediate, upon treatment with a base, can undergo an intramolecular nucleophilic substitution where the nitrogen atom attacks the carbon bearing the chlorine atom, leading to the formation of a six-membered piperidone ring. The stereochemistry of the substituents on the piperidone ring can be controlled by employing chiral starting materials or by using stereoselective synthetic methods. researchgate.net

The versatility of this approach allows for the synthesis of a wide range of substituted piperidones by varying the amine used in the initial reductive amination step. These piperidone scaffolds can then be further functionalized to generate a library of compounds with potential biological activity. researchgate.net

| Reaction Step | Description |

| Reductive Amination | The ketone group of this compound reacts with an amine in the presence of a reducing agent to form a δ-amino ester intermediate. |

| Intramolecular Cyclization | The amino group of the intermediate attacks the carbon bearing the chlorine atom, leading to the formation of the six-membered piperidone ring. |

| Further Functionalization | The resulting piperidone can be further modified to introduce additional chemical diversity. |

Advanced Analytical Techniques for Comprehensive Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy is indispensable for elucidating the molecular architecture of Methyl 5-chloro-2-oxopentanoate, providing definitive evidence for its functional groups and the connectivity of its atoms.

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, particularly the electronegative oxygen and chlorine atoms.

Expected ¹H NMR Data:

A singlet at approximately 3.8 ppm for the methyl ester protons (-OCH₃).

A triplet at approximately 3.7 ppm for the two protons on the carbon adjacent to the chlorine atom (-CH₂Cl).

A triplet at approximately 3.1 ppm for the two protons on the carbon adjacent to the carbonyl group (-CH₂CO-).

A multiplet, likely a pentet or quintet, around 2.2 ppm for the central methylene (B1212753) protons (-CH₂-).

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The presence of carbonyl and ester groups, along with the halogenated carbon, would result in signals across a wide chemical shift range. For comparison, the structurally similar 5-Chloro-2-pentanone shows characteristic peaks for its carbon atoms, which can be used as a reference for predicting the spectrum of this compound.

Expected ¹³C NMR Data:

A signal in the range of 195-205 ppm for the ketone carbonyl carbon (C=O).

A signal around 160-170 ppm for the ester carbonyl carbon (-COO-).

A signal around 52 ppm for the methyl ester carbon (-OCH₃).

A signal around 44 ppm for the carbon bearing the chlorine atom (-CH₂Cl).

Signals for the two central methylene carbons (-CH₂CH₂-) would appear in the 25-40 ppm range.

Interactive Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~ 3.8 | Singlet | -OCH₃ |

| ¹H | ~ 3.7 | Triplet | -CH₂Cl |

| ¹H | ~ 3.1 | Triplet | -COCH₂- |

| ¹H | ~ 2.2 | Multiplet | -CH₂CH₂CH₂- |

| ¹³C | ~ 195-205 | - | C=O (ketone) |

| ¹³C | ~ 160-170 | - | C=O (ester) |

| ¹³C | ~ 52 | - | -OCH₃ |

| ¹³C | ~ 44 | - | -CH₂Cl |

| ¹³C | ~ 25-40 | - | -CH₂CH₂- |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be dominated by strong absorption bands characteristic of its two carbonyl groups.

Expected IR Absorption Bands:

A strong, sharp peak around 1735-1750 cm⁻¹ corresponding to the C=O stretch of the methyl ester.

Another strong, sharp peak around 1715-1725 cm⁻¹ for the C=O stretch of the α-keto group. The presence of two distinct carbonyl peaks would be a key diagnostic feature.

A band in the 1100-1300 cm⁻¹ region corresponding to the C-O stretching of the ester group.

A band in the 600-800 cm⁻¹ region due to the C-Cl stretching vibration.

C-H stretching vibrations for the sp³ hybridized carbons would appear just below 3000 cm⁻¹ .

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation.

Standard MS (Electron Ionization - EI): In EI-MS, the molecule is expected to fragment in a predictable manner. The molecular ion peak [M]⁺ at m/z 164.02 (for ³⁵Cl) and 166.02 (for ³⁷Cl) with an approximate 3:1 intensity ratio would be expected, which is characteristic for a monochlorinated compound. Common fragmentation pathways would include the loss of the methoxy (B1213986) group (-OCH₃, m/z 31), the chloroethyl group (-CH₂CH₂Cl), and McLafferty rearrangement products.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₆H₉ClO₃).

Electrospray Ionization Time-of-Flight (ESI-TOF) MS: This soft ionization technique is often coupled with liquid chromatography (LC). It would likely show the protonated molecule [M+H]⁺ at m/z 165.03 and 167.03 or sodium adduct [M+Na]⁺. LC-ESI-TOF-MS analysis of the related compound Methyl 5-chloro-5-oxovalerate shows a precursor ion [M-H]⁻ in negative ion mode, demonstrating the utility of this technique for analyzing similar chlorinated esters.

Interactive Table: Expected Mass Spectrometry Data for this compound

| Technique | Ion | Expected m/z | Notes |

|---|---|---|---|

| MS (EI) | [M]⁺ | 164/166 | Molecular ion peak with isotopic pattern for Chlorine. |

| HRMS | [M]⁺ | 164.02402 | Exact mass for C₆H₉³⁵ClO₃. |

| ESI-MS | [M+H]⁺ | 165/167 | Protonated molecule. |

| ESI-MS | [M+Na]⁺ | 187/189 | Sodium adduct. |

Chromatographic Techniques for Separation, Purity Assessment, and Quantitation

Chromatographic methods are essential for separating this compound from reaction mixtures or impurities, assessing its purity, and performing quantitative analysis.

Given its expected volatility, Gas Chromatography is a suitable technique for the analysis of this compound.

GC-FID: A Flame Ionization Detector (FID) would provide high sensitivity for quantitative analysis. The method would involve optimizing parameters such as column type (e.g., a mid-polarity column like a DB-17 or a polar wax-type column), temperature program, and carrier gas flow rate to achieve good peak shape and resolution from impurities.

GC-MS: Coupling GC with a Mass Spectrometer is a powerful tool for both separation and identification. A GC-MS method was developed for the trace-level determination of structurally related alkyl halide impurities in drug substances, demonstrating the applicability of this technique for analyzing potentially genotoxic compounds. Analysis of the similar compound 5-Chloro-2-pentanone by GC/MS has also been documented.

Chiral GC: Since this compound is achiral, chiral GC would not be applicable for its analysis unless it was used as a starting material for a chiral synthesis, in which case chiral chromatography might be used on the subsequent products.

Liquid chromatography is a versatile alternative to GC, particularly if the compound has limited thermal stability or if analysis in a complex, non-volatile matrix is required.

HPLC/UPLC: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) using a reversed-phase column (e.g., C18) would be the standard approach. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used. Detection would typically be performed using a UV detector, as the ketone carbonyl group exhibits a weak n→π* absorption. Purity assessment of related compounds like Methyl 5-chloro-2-pyrazinecarboxylate is often performed using HPLC.

LC-MS: The coupling of LC with Mass Spectrometry provides the highest degree of selectivity and sensitivity. An LC-MS method would allow for the separation of the target compound from its isomers and impurities, while the MS provides definitive identification and quantification. The use of UPLC-Q-TOF/MS has been demonstrated for metabolite analysis in complex biological samples, highlighting its power for separating and identifying small organic molecules.

In Situ Reaction Monitoring Techniques for Comprehensive Research on this compound

The comprehensive study of chemical compounds such as this compound necessitates a deep understanding of their formation and reactivity. Traditional analytical methods, which rely on the withdrawal and offline analysis of samples, can often miss crucial information about transient intermediates, reaction kinetics, and the influence of process parameters in real-time. In situ reaction monitoring techniques, as part of a Process Analytical Technology (PAT) framework, offer a powerful solution by enabling continuous analysis of a chemical reaction in the vessel without disturbing the system. researchgate.netnih.govresearchgate.netnih.gov These methods provide a continuous stream of data, offering deep insights into reaction mechanisms, kinetics, and pathways, thereby facilitating process optimization and control. rehbaum.info

For a molecule with the structural complexity of this compound, featuring a keto group, an ester, and a chloride, a multi-faceted approach to in situ monitoring is often most effective. Techniques such as Fourier Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are at the forefront of modern chemical process analysis. nih.govmagritek.com

Spectroscopic Monitoring Techniques

Fourier Transform Infrared (FT-IR) Spectroscopy is a valuable tool for monitoring the progress of reactions involving this compound. By tracking the characteristic vibrational frequencies of functional groups, FT-IR can follow the consumption of reactants and the formation of products and intermediates. For instance, in a typical synthesis of a β-keto ester, the disappearance of the acyl chloride reactant's carbonyl band (around 1800 cm⁻¹) and the appearance of the β-keto ester's two carbonyl bands (ester around 1745 cm⁻¹ and ketone around 1720 cm⁻¹) can be monitored in real-time. nih.gov The C-Cl stretching vibration, typically observed in the 800-600 cm⁻¹ region, provides another specific marker to track.

Raman Spectroscopy serves as a complementary technique to FT-IR. It is particularly adept at monitoring non-polar bonds and is less sensitive to interference from aqueous media, which can be an advantage in certain reaction systems. researchgate.net In the context of this compound, Raman spectroscopy can effectively monitor the C=O and C-Cl bonds. uci.edu For example, in a condensation reaction to form an α,β-unsaturated ketone from a keto-ester, the disappearance of the starting ketone's C=O stretch and the appearance of the conjugated C=C and C=O stretches of the product can be tracked to determine reaction kinetics and endpoint. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly when used in an online or flow setup, provides detailed structural information about the species in a reaction mixture. magritek.com High-resolution benchtop NMR spectrometers can be integrated directly into a laboratory fume hood to track the progress of a reaction. magritek.com For a reaction involving this compound, ¹H NMR can monitor the disappearance of reactant signals and the emergence of product signals. For example, in an esterification reaction, the change in the chemical shift of the methylene protons adjacent to the oxygen and the methyl protons of the ester group can be quantified over time to determine reaction rates and equilibrium positions. oxinst.commestrelab.comresearchgate.net

Mass Spectrometry for Intermediate Detection

Mass Spectrometry (MS) techniques, such as electrospray ionization (ESI-MS), are exceptionally sensitive for detecting and identifying reaction intermediates, even at very low concentrations. mestrelab.com In the synthesis or subsequent reactions of this compound, ESI-MS can be used to identify transient species like enolates or acylated intermediates, providing crucial mechanistic insights. researchgate.netucdavis.edu The high selectivity of MS also allows for the clear differentiation of compounds with similar structures. nih.govnih.gov

Detailed Research Findings: A Case Study in In Situ Monitoring

To illustrate the power of these techniques, consider a hypothetical case study on the base-catalyzed intramolecular cyclization of a derivative of this compound, monitored by in situ FT-IR spectroscopy. The reaction involves the formation of a cyclic ketone, with the elimination of the chloro group.

The progress of the reaction can be tracked by monitoring the decrease in the intensity of the C-Cl vibrational band and the characteristic carbonyl stretching frequencies of the starting material, alongside the increase in the carbonyl frequency of the new cyclic ketone product.

Below is an interactive data table simulating the data that could be obtained from such an in situ FT-IR monitoring experiment. The table shows the concentration of the starting material and product over time, calculated from the absorbance data of their respective characteristic IR peaks.

| Reaction Time (minutes) | Starting Material Concentration (M) | Product Concentration (M) |

| 0 | 1.00 | 0.00 |

| 10 | 0.85 | 0.15 |

| 20 | 0.72 | 0.28 |

| 30 | 0.61 | 0.39 |

| 40 | 0.52 | 0.48 |

| 50 | 0.44 | 0.56 |

| 60 | 0.37 | 0.63 |

| 90 | 0.22 | 0.78 |

| 120 | 0.13 | 0.87 |

| 180 | 0.05 | 0.95 |

This time-course data allows for the determination of reaction kinetics, such as the reaction rate constant, and helps in identifying the optimal reaction time to maximize yield and minimize byproduct formation.

A second data table illustrates the key infrared vibrational frequencies that would be monitored during this hypothetical reaction.

| Compound | Functional Group | Characteristic IR Peak (cm⁻¹) |

| Starting Material | Ester C=O | 1745 |

| Ketone C=O | 1720 | |

| C-Cl Stretch | 750 | |

| Product | Cyclic Ketone C=O | 1755 |

| Ester C=O | 1745 |

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structures. For Methyl 5-chloro-2-oxopentanoate, DFT calculations can map the electron density distribution, identifying regions susceptible to electrophilic or nucleophilic attack. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be employed to calculate various molecular properties that shed light on the reactivity of this compound. These include electrostatic potential maps, which visualize the charge distribution and predict sites for intermolecular interactions, and Mulliken or Natural Bond Orbital (NBO) population analyses, which quantify the partial charges on each atom. This information is invaluable for predicting how the molecule will interact with other reagents.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | Data not available | Indicates the ability to donate electrons. |

| LUMO Energy | Data not available | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Data not available | Correlates with chemical reactivity and stability. |

| Dipole Moment | Data not available | Measures the overall polarity of the molecule. |

Note: Specific values are dependent on the chosen functional and basis set and require dedicated computational studies.

Molecular Modeling and Dynamics Simulations for Reaction Pathway Elucidation

While DFT provides a static picture of the molecule, molecular modeling and dynamics (MD) simulations offer a dynamic view of its behavior over time. For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable geometries and the energy barriers between them. This is particularly important for understanding its flexibility and how it might orient itself when approaching a reaction partner.

To elucidate reaction pathways, computational chemists can simulate the interaction of this compound with other molecules. By mapping the potential energy surface, it is possible to identify transition states—the high-energy intermediates that connect reactants to products. The energy of these transition states determines the activation energy of the reaction, a key factor in reaction kinetics. These simulations can reveal the step-by-step process of a chemical transformation, providing a detailed molecular-level understanding of the reaction mechanism.

Prediction and Analysis of Spectroscopic Parameters

Computational methods are also instrumental in predicting the spectroscopic signatures of molecules, which is crucial for their identification and characterization. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, computational models can predict the positions and relative intensities of peaks in its IR spectrum. This allows for the assignment of specific vibrational modes to observed experimental peaks, such as the characteristic stretches of the carbonyl (C=O) and ester (C-O) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical predictions of NMR chemical shifts (¹H and ¹³C) and coupling constants are invaluable for interpreting experimental NMR data. These calculations help in assigning signals to specific nuclei within the molecule, confirming its structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of this compound, which correspond to the absorption of light in the UV-Vis region. This helps in understanding the molecule's photophysical properties.

Table 2: Computationally Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Predicted Value/Range |

| Infrared (IR) | Carbonyl (C=O) stretch | Data not available |

| C-Cl stretch | Data not available | |

| ¹H NMR | Chemical Shifts (ppm) | Data not available |

| ¹³C NMR | Chemical Shifts (ppm) | Data not available |

| UV-Vis | λmax (nm) | Data not available |

Note: The accuracy of these predictions is highly dependent on the level of theory and solvent models used in the calculations.

Elucidation of Reaction Mechanisms via Computational Simulation

By integrating the insights from DFT and molecular dynamics, computational simulations can provide a comprehensive elucidation of reaction mechanisms involving this compound. For instance, in a nucleophilic substitution reaction at the carbon bearing the chlorine atom, simulations can model the approach of the nucleophile, the formation of the transition state, and the departure of the chloride leaving group.

These simulations can also be used to explore the regioselectivity and stereoselectivity of reactions. By comparing the activation energies of different possible reaction pathways, it is possible to predict which product is most likely to be formed. This predictive power is a significant advantage of computational chemistry, guiding synthetic chemists in the design of more efficient and selective reactions. Through these in-silico experiments, a detailed, atomistic understanding of the chemical transformations of this compound can be achieved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.